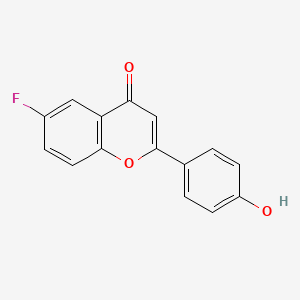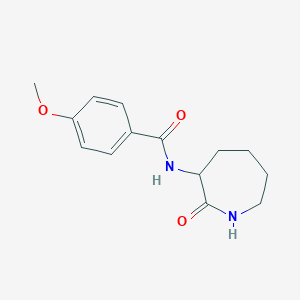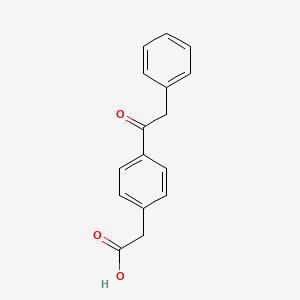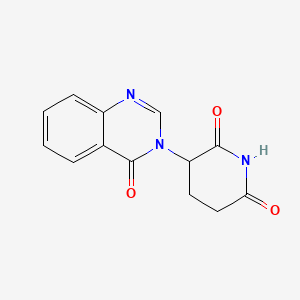
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a carbamate group attached to the ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:
Nitration of Indole: The indole ring is nitrated at the 5-position using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The nitrated indole is then alkylated with an appropriate alkyl halide to introduce the ethyl chain.
Carbamate Formation: The final step involves the reaction of the alkylated indole with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl (2-(5-amino-1H-indol-3-yl)ethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Applications De Recherche Scientifique
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-(1H-indol-3-yl)ethyl)carbamate: Lacks the nitro group, resulting in different biological activities.
Methyl (2-(5-methoxy-1H-indol-3-yl)ethyl)carbamate: Contains a methoxy group instead of a nitro group, leading to variations in chemical reactivity and biological effects.
Uniqueness
Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
88369-05-5 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13N3O4/c1-19-12(16)13-5-4-8-7-14-11-3-2-9(15(17)18)6-10(8)11/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) |
Clé InChI |
JTMIUKFXLVHVJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859228.png)
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)



![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)






